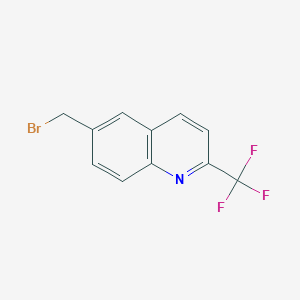

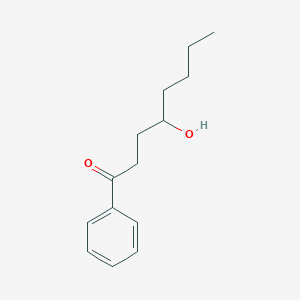

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

概要

説明

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (NCA) is an organometallic compound that is widely used in the field of synthetic chemistry. It is a versatile and powerful reagent that can be used in a variety of syntheses, such as in the production of pharmaceuticals, agrochemicals, and other materials. NCA is also a useful tool for studying the structure and function of molecules, as well as for investigating their biological activities.

科学的研究の応用

Polarographic Investigation and Method Validation :

- Acetamiprid's electrochemical properties were investigated using polarography, showing an irreversible reduction reaction at a working mercury electrode. The developed method is simple, accurate, and economical (Kashid, Satpute, & Jagtap, 2018).

High-affinity Radioligands for Nicotinic Acetylcholine Receptor :

- Acetamiprid was used in the synthesis of high-affinity radioligands for the nicotinic acetylcholine receptor, crucial in studying neuroactive insecticides (Latli et al., 1996).

Residue Determination in Crops :

- A method was developed for determining acetamiprid and its metabolites in crops using gas chromatography. This is vital for ensuring food safety and monitoring environmental impact (Tokieda et al., 1997).

Dinuclear Zinc Complexes :

- Research on dinuclear zinc complexes used a similar compound, N,N′-bis(2-pyridylmethyl)acetamidine, demonstrating potential applications in organometallic chemistry (Kahnes, Görls, & Westerhausen, 2011).

Nuclear Quadrupole Resonance in Substituted Pyridines :

- The study of nitrogen-14 nuclear quadrupole resonance in pyridine derivatives, including compounds related to acetamiprid, offers insights into the charge distribution and bonding nature in these molecules (Schempp & Bray, 1968).

Pharmacokinetic Study in Rats :

- Acetamiprid's metabolites were studied in pharmacokinetics, highlighting its rapid metabolism and indicating its potential impact on biological systems (Terada et al., 1989).

Cytotoxic Cyanoguanidines :

- Cyanoguanidines, chemically related to acetamiprid, showed promise as anti-tumor agents, interfering with cellular metabolism and NF-κB signaling (Lövborg, Burman, & Gullbo, 2009).

Microtubule Targeting Agents :

- Research involving pyrrolo[2,3-d]pyrimidines, related to acetamiprid, led to the discovery of agents that bind to the colchicine site on tubulin, providing insights into overcoming drug resistance in cancer treatment (Gangjee et al., 2010).

Insecticidal Activity of Pyridine Derivatives :

- Studies on pyridine derivatives related to acetamiprid have shown significant insecticidal activity, contributing to the development of new pesticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Stereochemistry and Active Conformation :

- Research on acetamiprid's stereochemistry and conformation aids in understanding its mechanism of action as an insecticide (Nakayama, Sukekawa, & Eguchi, 1997).

作用機序

Safety and Hazards

特性

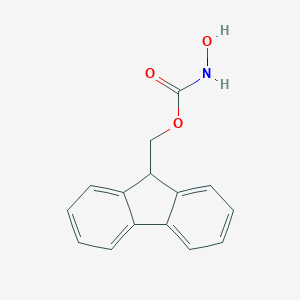

IUPAC Name |

N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-7(14-6-11)12-4-8-2-3-9(10)13-5-8/h2-3,5H,4H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEAUPRZTZWBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CN=C(C=C1)Cl)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058744 | |

| Record name | (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190604-92-3 | |

| Record name | (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-N-[(6-chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

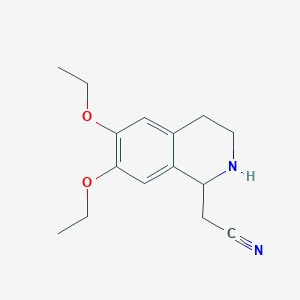

Q1: Why is acetamiprid-N-desmethyl frequently detected in human samples, even when acetamiprid itself is not?

A1: Acetamiprid-N-desmethyl is a major metabolite of acetamiprid in humans. This means that after acetamiprid enters the body, it is broken down (metabolized), and acetamiprid-N-desmethyl is one of the resulting products. This metabolite can linger in the body for a longer duration than the parent compound, acetamiprid, making it detectable even when acetamiprid itself is not. [] For example, a study focusing on urinary biomarkers for pesticides found acetamiprid-N-desmethyl to be the primary residue detected in children exposed to acetamiprid, highlighting its utility as an exposure biomarker. []

Q2: Beyond human exposure, what does the presence of acetamiprid-N-desmethyl in wastewater tell us about its environmental fate?

A2: Research indicates that acetamiprid-N-desmethyl, along with its parent compound, is not efficiently removed during conventional wastewater treatment processes. [] This implies that these compounds persist through treatment and are discharged into surface waters, potentially impacting aquatic ecosystems. A nationwide study in the United States estimated annual discharges of imidacloprid (another neonicotinoid) to be on the order of 1000–3400 kg/year due to this persistence. [] The ecological implications for acetamiprid-N-desmethyl warrant further investigation.

Q3: How does chronic exposure to environmentally relevant concentrations of acetamiprid, and potentially its metabolite, impact fish populations?

A3: A study using zebrafish as a model organism demonstrated that long-term exposure to acetamiprid, even at low, environmentally relevant concentrations, can have significant consequences for fish reproduction. [] Acetamiprid and its metabolite acetamiprid-N-desmethyl were found to accumulate in adult fish and were even passed down to their offspring. [] Exposure led to feminization in male fish, disrupted hormone levels, and negatively affected reproductive success. [] This highlights the potential for ecological disruption from persistent neonicotinoids and their metabolites.

Q4: Have there been any studies investigating the potential link between acetamiprid-N-desmethyl and specific health symptoms in humans?

A4: A prevalence case-control study explored the relationship between urinary acetamiprid-N-desmethyl levels and a cluster of symptoms, including neurological findings, in patients with unknown causes for their ailments. [] The study found that detection of acetamiprid-N-desmethyl was significantly associated with an increased prevalence of these symptoms. [] While this research is preliminary and requires further investigation with larger sample sizes, it underscores the need to better understand the potential human health impacts of acetamiprid-N-desmethyl exposure.

Q5: Are there reliable analytical techniques available for detecting and quantifying acetamiprid-N-desmethyl in different matrices?

A5: Yes, various analytical methods have been developed to detect and quantify acetamiprid-N-desmethyl. For instance, a method using solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (online SPE-HPLC-MS/MS) has been successfully used to measure acetamiprid-N-desmethyl levels in human urine. [, ] Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques have been employed to quantify acetamiprid-N-desmethyl in both human urine and breast milk samples. [, ] These advancements in analytical chemistry are crucial for monitoring human exposure, conducting environmental fate studies, and assessing potential health risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)

![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)

![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)